Dihydromicromelin B
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Overview
Description
Dihydromicromelin B is a natural product isolated from the leaves of the plant Micromelum integerrimum, which belongs to the Rutaceae family . This compound is characterized by its distinctive chemical structure and potential bioactive properties . It has a molecular formula of C15H14O6 and a molecular weight of 290.27 g/mol .
Scientific Research Applications
Dihydromicromelin B has shown potential in various scientific research applications:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydromicromelin B can be isolated from the leaves of Micromelum integerrimum through a series of extraction and purification steps . The leaves are typically dried and ground before being subjected to solvent extraction using n-hexane, ethyl acetate, and methanol . The extracts are then separated using column chromatography to yield this compound along with other related compounds .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .
Chemical Reactions Analysis
Types of Reactions
Dihydromicromelin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound .
Comparison with Similar Compounds
Dihydromicromelin B is part of a series of compounds with similar structures, including:
Acetyldihydromicromelin A: (CAS No. 94285-22-0)
Micromelin: (CAS No. 15085-71-9)
Hydramicromelin B: (CAS No. 369391-55-9)
Hydramicromelin D: (CAS No. 1623437-86-4)
Xanthyletin: (CAS No. 553-19-5)
Xanthoxyletin: (CAS No. 84-99-1)
Luvangetin: (CAS No. 483-92-1)
These compounds share similar structural features but differ in specific functional groups and substructures, which can result in different physicochemical properties, bioactivities, and pharmacological properties .
Properties
IUPAC Name |
6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12-,13-,14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQNFMDTXFFAJQ-KBUPBQIOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)[C@H](O[C@H]2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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